Structural Topology Differentiation from Common Pyridazinone PDE Inhibitors
The compound's 5-cyclopropylpyridin-3-yl methylamine motif is structurally absent in all approved pyridazinone drugs. Roflumilast (PDE4 inhibitor) employs a 3-cyclopropylmethoxy-4-difluoromethoxy phenyl group; sildenafil (PDE5 inhibitor) uses a 5-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl) substitution. In a class-level comparison, pyridazinone PDE4 inhibitors typically require a 3,5-dichloropyridin-4-yl or analogous aryl appendage for potency, achieving sub-nanomolar IC50 values (e.g., roflumilast PDE4 IC50 = 0.8 nM) [1]. The target compound's 5-cyclopropylpyridin-3-yl methyl substitution has no precedent in PDE or kinase inhibitor pharmacophores, suggesting a distinct, though uncharacterized, target profile [2].
| Evidence Dimension | Structural pharmacophore topology vs. approved pyridazinone drugs |
|---|---|
| Target Compound Data | 5-cyclopropylpyridin-3-yl methylamine linked to 6-oxopyridazin-1(6H)-yl acetamide |
| Comparator Or Baseline | Roflumilast: 3-cyclopropylmethoxy-4-difluoromethoxy benzamide pyridazinone; Sildenafil: 5-(2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl) pyrazolo-pyrimidinone (not a direct pyridazinone, but a pharmaceutically relevant comparator) |
| Quantified Difference | No shared pharmacophoric motifs beyond the pyridazinone core; quantitative target activity for the target compound is not publicly available |
| Conditions | Structural comparison based on published X-ray and pharmacophore models |
Why This Matters
The structural uniqueness implies that the compound cannot be replaced by any approved pyridazinone drug for exploratory target identification or as a tool compound; it may access biological space unoccupied by known pyridazinone inhibitors.
- [1] Hatzelmann A, Schudt C. Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. J Pharmacol Exp Ther. 2001;297(1):267-279. View Source
- [2] CAS No. 2034228-35-6 Compound Entry. Kuujia.com. Describes the structural arrangement of the cyclopropylpyridine and pyridazinone moieties. View Source
